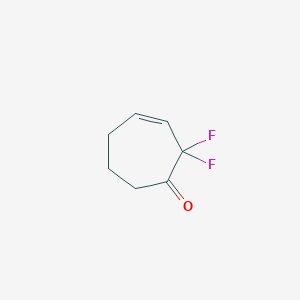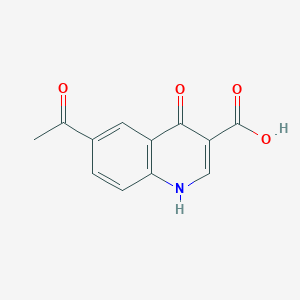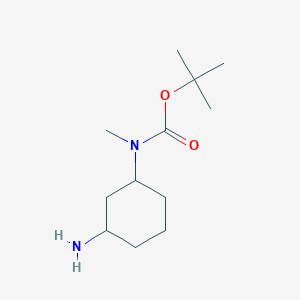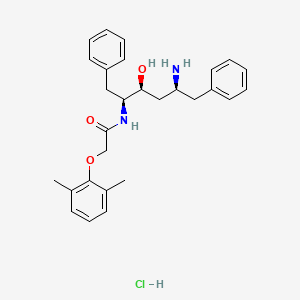![molecular formula C20H19Cl2FN4OS B2651771 N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391932-83-5](/img/structure/B2651771.png)
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a compound of interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the category of triazole derivatives, known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: : The 1,2,4-triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Butylsulfanyl Group: : A nucleophilic substitution reaction can introduce the butylsulfanyl group into the triazole ring.
Attachment of the Benzamide Moiety: : The benzamide moiety is then attached to the triazole ring through an amide bond formation reaction.
Functionalization with Chlorine and Fluorine: : Chlorine and fluorine atoms are introduced into the aromatic ring via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic steps for large-scale production, ensuring high yields and purity. Techniques such as recrystallization and column chromatography may be employed for purification, while advanced analytical methods like NMR spectroscopy and mass spectrometry ensure structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: : The butylsulfanyl group can be oxidized to a sulfoxide or sulfone under suitable conditions.
Reduction: : The aromatic halides may undergo reduction to form more reactive intermediates.
Substitution: : Halogen atoms can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently employed.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides can react with the halogen atoms.
Major Products
Depending on the type of reaction and the conditions employed, major products could include sulfoxides, sulfones, or various substituted triazole derivatives.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: : Potential candidate for the development of new antifungal, antibacterial, and anticancer agents.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide depends on its specific application. For instance, in the context of antifungal activity, it may inhibit ergosterol synthesis, a vital component of fungal cell membranes. As an anticancer agent, it could interfere with DNA synthesis or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
When comparing N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide with other triazole derivatives, its unique structural features, such as the butylsulfanyl group and the specific pattern of chlorination and fluorination, highlight its distinct properties. Similar compounds may include:
Fluconazole: : An antifungal agent with a similar triazole ring structure.
Voriconazole: : Another antifungal triazole with a broader spectrum of activity.
Itraconazole: : Known for its use in treating various fungal infections.
Each of these compounds shares structural similarities but differs in the specific substituents and their resulting biological activities.
And there you have it—a detailed dive into this compound! How's that for taking your chemistry knowledge up a notch?
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN4OS/c1-2-3-10-29-20-26-25-17(27(20)14-7-4-6-13(21)11-14)12-24-19(28)18-15(22)8-5-9-16(18)23/h4-9,11H,2-3,10,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGJYXQZINLFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2651688.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)



![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)
![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)

